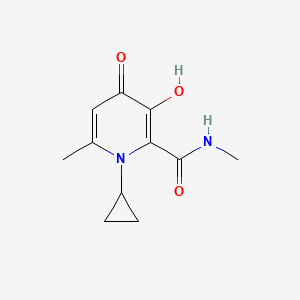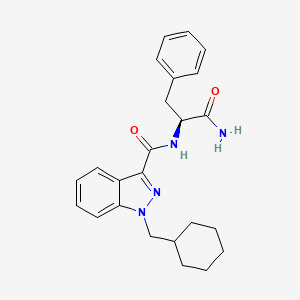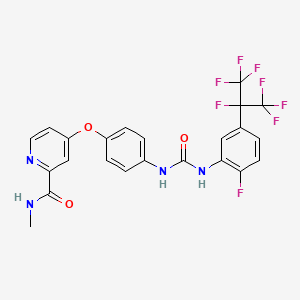
AS2863619
Übersicht
Beschreibung
AS2863619 ist ein potenter, oral aktiver niedermolekularer Inhibitor der Cyclin-abhängigen Kinase 8 (CDK8) und der Cyclin-abhängigen Kinase 19 (CDK19). Es hat ein erhebliches Potenzial gezeigt, antigenspezifische Effektor-/Gedächtnis-T-Zellen in Foxp3-positive regulatorische T-Zellen umzuwandeln, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Immunerkrankungen macht .
Wissenschaftliche Forschungsanwendungen
AS2863619 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung zur Untersuchung der Hemmung von CDK8 und CDK19 verwendet, was Einblicke in die Rolle dieser Kinasen in zellulären Prozessen liefert.
Industrie: Es wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf CDK8 und CDK19 abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es CDK8 und CDK19 mit IC50-Werten von 0,61 nM bzw. 4,28 nM hemmt . Diese Hemmung verstärkt die Aktivierung von STAT5, das wiederum das Foxp3-Gen aktiviert, was zur Umwandlung von Effektor-/Gedächtnis-T-Zellen in regulatorische T-Zellen führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die CDK8/19-STAT5-Foxp3-Achse, die eine entscheidende Rolle bei der Immunregulation spielt.
Wirkmechanismus
AS2863619, also known as 4-(1-(2-Methyl-1H-benzo[d]imidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine dihydrochloride, is a potent and orally active compound with significant implications in immunological diseases .
Target of Action
This compound primarily targets Cyclin-Dependent Kinase 8 (CDK8) and CDK19 . These kinases are part of the mediator complex that functions as a transcriptional coactivator in all eukaryotes .
Mode of Action
This compound acts as an inhibitor of CDK8 and CDK19 . By inhibiting these kinases, this compound can induce the expression of Foxp3 , a key transcription factor controlling regulatory T (Treg) cell function . This induction is TGF-β independent and IL-2 dependent and requires TCR stimulation .
Biochemical Pathways
The inhibition of CDK8/19 by this compound leads to the activation of Signal Transducer and Activator of Transcription 5 (STAT5) . This activation enhances the phosphorylation of STAT5 at the known CDK8 phosphorylation site and subsequent binding of STAT5 to its known transcriptional promoters, including the Foxp3 promoter .
Result of Action
The result of this compound’s action is the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells . This conversion can help in the treatment of various immunological diseases by dampening immune responses .
Action Environment
The action of this compound is influenced by the presence of proinflammatory cytokines. Despite the presence of these cytokines, this compound can still induce either naive T or effector or memory T conv cells to become Treg cells . This suggests that the compound’s action, efficacy, and stability are robust against environmental factors within the body.
Biochemische Analyse
Biochemical Properties
AS2863619 plays a significant role in biochemical reactions. It interacts with cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), inhibiting their activity . The inhibition of these kinases enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5), which in turn activates the Foxp3 gene .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, specifically the JAK-STAT signaling pathway . By inhibiting CDK8/19, this compound enhances STAT5 activation, which consequently activates the Foxp3 gene . This leads to the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDK8 and CDK19, leading to their inhibition . This inhibition enhances the phosphorylation of STAT5 at the known CDK8 phosphorylation site and subsequent binding of STAT5 to its known transcriptional promoters, including the Foxp3 promoter .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to suppress serine phosphorylation of the PSP motif of STAT5 to 40%, enhancing tyrosine phosphorylation in the C-terminal domain to 160% of control-treated samples .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 30mg/kg, this compound has been shown to dampen the degree of the secondary response in a skin contact hypersensitivity model, with milder infiltration of inflammatory cells into the skin and decreases ratios of interferon-γ+ (IFN-γ+) cells .
Metabolic Pathways
Given its role as a CDK8/19 inhibitor, it can be inferred that it may influence pathways regulated by these kinases .
Transport and Distribution
It is known to be orally active, suggesting it can be absorbed and distributed in the body following oral administration .
Subcellular Localization
Given its role as a CDK8/19 inhibitor, it is likely to be localized in the nucleus where these kinases exert their functions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AS2863619 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die aromatische und heterozyklische Verbindungen umfassen.
Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen eingeführt, um die Aktivität und Selektivität der Verbindung zu verbessern.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Kosteneffizienz optimiert und umfasst häufig automatisierte Synthese- und Hochdurchsatz-Reinigungsverfahren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
AS2863619 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändern kann.
Substitution: Verschiedene Substitutionsreaktionen werden verwendet, um funktionelle Gruppen an der Kernstruktur einzuführen oder zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Palbociclib: Ein weiterer CDK-Inhibitor, der hauptsächlich auf CDK4 und CDK6 abzielt.
Ribociclib: Ähnlich wie Palbociclib hemmt es CDK4 und CDK6.
Abemaciclib: Hemmt CDK4 und CDK6, wird bei der Krebsbehandlung eingesetzt.
Einzigartigkeit von AS2863619
This compound ist aufgrund seiner hohen Spezifität für CDK8 und CDK19 und seiner Fähigkeit, Foxp3-positive regulatorische T-Zellen zu induzieren, einzigartig . Diese Spezifität und das funktionelle Ergebnis machen es zu einer wertvollen Verbindung für die immunologische Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAALWRORLTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of AS2863619 in the context of transplantation tolerance?
A: While the provided abstracts don't explicitly detail this compound's mechanism of action, they highlight its use in generating anti-Treg cells. [] This suggests that this compound may modulate the immune response by influencing the balance between effector T cells and regulatory T cells (Tregs). Tregs play a crucial role in suppressing immune responses and preventing autoimmunity. By altering this balance, this compound could potentially promote tolerance towards transplanted organs. Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.
Q2: The research mentions "DC transfected with DNA constructs". How does this relate to this compound's role in transplantation tolerance?
A: The research indicates that using this compound alongside transfected dendritic cells (DCs) leads to prolonged rejection of skin grafts compared to controls. [] This implies a synergistic effect. DCs are potent antigen-presenting cells that play a key role in initiating and regulating immune responses. Transfecting DCs with specific DNA constructs can modify their function, potentially inducing tolerance towards the encoded antigens. It's likely that this compound enhances the tolerogenic properties of these transfected DCs, contributing to the observed delay in graft rejection.
Q3: One of the papers mentions "cyclin-dependent kinases hold the trump card". Could you elaborate on the potential connection between cyclin-dependent kinases and this compound's activity?
A: While the provided abstract [] doesn't directly link this compound to cyclin-dependent kinases (CDKs), it highlights the importance of CDKs in T cell fate decisions, particularly in differentiating into effector T cells or regulatory T cells (Tregs). This is significant because this compound is associated with generating anti-Treg cells. [] It's plausible that this compound's influence on T cell differentiation could involve modulation of CDK activity, either directly or indirectly. This connection warrants further investigation to understand the interplay between this compound, CDKs, and T cell fate in the context of transplantation tolerance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)







![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)





